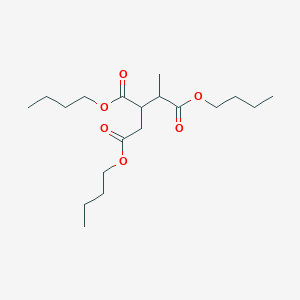

Tributyl butane-1,2,3-tricarboxylate

Description

Tributyl butane-1,2,3-tricarboxylate is an ester derivative of butane-1,2,3-tricarboxylic acid, where all three carboxyl groups are substituted with butyl ester moieties. Applications of similar tricarboxylate esters span plasticizers, solvents, and nanoparticle assembly mediators .

Properties

CAS No. |

67549-46-6 |

|---|---|

Molecular Formula |

C19H34O6 |

Molecular Weight |

358.5 g/mol |

IUPAC Name |

tributyl butane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C19H34O6/c1-5-8-11-23-17(20)14-16(19(22)25-13-10-7-3)15(4)18(21)24-12-9-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

FFCVYSWTJWHBIX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CC(C(C)C(=O)OCCCC)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl butane-1,2,3-tricarboxylate can be synthesized through the esterification of butane-1,2,3-tricarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Tributyl butane-1,2,3-tricarboxylate undergoes various chemical reactions, including:

Esterification: Formation of the ester from the corresponding acid and alcohol.

Hydrolysis: Breaking down of the ester into the corresponding acid and alcohol in the presence of water and an acid or base catalyst.

Oxidation: The ester can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Esterification: Butane-1,2,3-tricarboxylic acid, butanol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acid or base catalyst, heat.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Esterification: this compound.

Hydrolysis: Butane-1,2,3-tricarboxylic acid and butanol.

Oxidation: Carboxylic acids.

Scientific Research Applications

Tributyl butane-1,2,3-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl butane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with enzymes and cellular membranes, altering their structure and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Tributyl Butane-1,2,3-Tricarboxylate

- Structure : Four-carbon backbone with three carboxyl groups esterified with butyl chains.

- Hypothetical Properties : Higher molecular weight and hydrophobicity compared to propane analogs due to the extended alkyl chain.

Trimethyl Butane-1,2,3-Tricarboxylate

- Structure : Butane backbone with methyl ester groups.

- Properties: Lower molecular weight and higher volatility than tributyl derivatives. Limited data available, but methyl esters generally exhibit reduced plasticizing efficiency compared to bulkier esters .

Triethyl Propane-1,2,3-Tricarboxylate

Tributyl Citrate (Tributyl 2-Hydroxypropane-1,2,3-Tricarboxylate)

Acetyl Tributyl Citrate (ATBC)

Physicochemical Properties and Performance

Table 1: Key Properties of Tricarboxylate Esters

*Estimated based on structural analogs.

Research Findings and Functional Comparisons

Thermal and Chemical Stability

- ATBC: Exhibits superior thermal stability (decomposition >200°C) compared to non-acetylated tributyl citrate, making it suitable for high-temperature applications like intumescent coatings .

- Tributyl Citrate : Susceptible to hydrolysis due to the free hydroxyl group, limiting its use in aqueous environments .

Solubility and Environmental Impact

Coordination Chemistry

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.